molecular formula C3H4NP B14258895 2H-1,2-Azaphosphole CAS No. 405922-97-6

2H-1,2-Azaphosphole

Cat. No.: B14258895
CAS No.: 405922-97-6
M. Wt: 85.04 g/mol
InChI Key: VOIAXMKZWHLLBP-UHFFFAOYSA-N
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Description

2H-1,2-Azaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Azaphosphole typically involves cyclization reactions. One common method is the cyclization of ethyl N-methyl-3-bromopropylphosphonamidate with sodium hydride. Another approach involves the reaction of methyleneaminophosphanes with activated alkenes and alkynes . Additionally, the thermal decomposition of 7-phosphanorbornadiene complexes in the presence of carbonitriles and dimethyl acetylenedicarboxylate has been shown to yield this compound complexes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of cyclization and annulation reactions, which are common in industrial organic synthesis, could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2H-1,2-Azaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield phosphine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphosphole compounds .

Mechanism of Action

The mechanism by which 2H-1,2-Azaphosphole exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The presence of both nitrogen and phosphorus atoms in the ring allows for unique coordination chemistry, which is exploited in various applications .

Properties

CAS No.

405922-97-6

Molecular Formula

C3H4NP

Molecular Weight

85.04 g/mol

IUPAC Name

2H-azaphosphole

InChI

InChI=1S/C3H4NP/c1-2-4-5-3-1/h1-3,5H

InChI Key

VOIAXMKZWHLLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CPN=C1

Origin of Product

United States

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